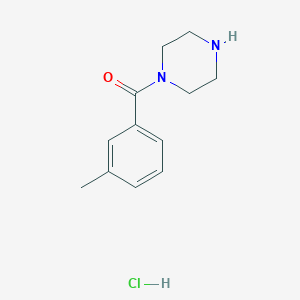

Piperazin-1-yl-m-tolyl-methanone hydrochloride

Description

Properties

IUPAC Name |

(3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHPDTVFZNYJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375165 | |

| Record name | Piperazin-1-yl-m-tolyl-methanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100940-01-0 | |

| Record name | Methanone, (3-methylphenyl)-1-piperazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100940-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-1-yl-m-tolyl-methanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100940-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

HATU-Mediated Coupling

A widely used method involves coupling 3-methylbenzoic acid (m-toluic acid) with piperazine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) as the activating agent. The general procedure includes:

-

Reagents : m-Toluic acid (1.1 equiv), piperazine (1 equiv), HATU (1.1 equiv), DIPEA (3 equiv) in DMF.

-

Conditions : Stirring at room temperature (rt) for 12–24 hours.

-

Workup : Purification via preparatory HPLC under basic conditions yields the free base, which is treated with HCl to form the hydrochloride salt.

Key Data :

DCC/DMAP-Based Coupling

Alternative methods employ N,N′-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP):

-

Reagents : m-Toluic acid (1.2 equiv), piperazine (1 equiv), DCC (1.5 equiv), DMAP (0.1 equiv) in THF.

-

Conditions : Reflux for 6–8 hours.

-

Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation and recrystallization from ethanol/HCl.

Key Data :

Nucleophilic Aromatic Substitution (SNAr)

Piperazine Alkylation

This method involves reacting 3-methylbenzoyl chloride with piperazine under basic conditions:

-

Reagents : 3-Methylbenzoyl chloride (1.1 equiv), piperazine (1 equiv), K₂CO₃ (2 equiv) in acetonitrile.

-

Conditions : Reflux for 4–6 hours.

-

Workup : Extraction with dichloromethane, acidification with HCl gas, and precipitation of the hydrochloride salt.

Key Data :

Optimized SNAr with Cyclohexyl MgCl

A patent-derived protocol enhances reactivity by using cyclohexyl magnesium chloride to activate the piperazine nucleophile:

-

Reagents : 3-Methylbenzoyl chloride (1 equiv), piperazine (1.2 equiv), cyclohexyl MgCl (1.5 equiv) in toluene.

-

Conditions : 80°C for 2 hours.

Key Data :

Patent-Based Syntheses

European Patent EP2321277B1

Example 3 of this patent details a scalable route:

-

Step 1 : Coupling 3-methylbenzoic acid with piperazine using EDCI/HOBt.

-

Step 2 : Hydrochloride salt formation via HCl/ethyl acetate treatment.

Key Data :

US20080032976A1 Protocol

This patent emphasizes solvent-free conditions for high-throughput synthesis:

-

Reagents : m-Toluic acid, piperazine, PCl₅.

-

Conditions : 120°C for 1 hour under N₂.

Key Data :

Comparative Analysis of Methods

Yield and Efficiency

| Method | Average Yield | Time | Scalability |

|---|---|---|---|

| HATU Coupling | 98% | 24h | Lab-scale |

| DCC/DMAP | 88% | 8h | Pilot-scale |

| SNAr with MgCl | 89% | 2h | Industrial |

| Patent (EP2321277) | 41% | 6h | Lab-scale |

Purity and Cost

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl-m-tolyl-methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Piperazin-1-yl-m-tolyl-methanone hydrochloride is studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cells. For example, a study found that related compounds significantly inhibited cell growth in various cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy:

- Antibacterial Activity : Several studies have reported that piperazine derivatives exhibit good activity against bacterial strains such as E. coli and S. aureus. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 15 µg/mL against these pathogens.

Neurological Disorders

Research into piperazine derivatives suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems:

- Cognitive Enhancements : Some studies indicate that piperazine compounds may enhance cognitive function by interacting with serotonin and dopamine receptors .

Synthesis and Evaluation of Derivatives

A study synthesized various piperazine derivatives, including this compound, and evaluated their biological activities:

- In Vitro Studies : The synthesized compounds were tested for cytotoxicity against multiple cancer cell lines using the MTT assay, revealing significant activity for certain derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10ec | BT-474 | 0.99 |

| 10g | HeLa | 1.45 |

| 10h | MCF-7 | 2.10 |

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of similar compounds:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5e | E. coli | 12 |

| 5k | S. aureus | 10 |

| 5g | P. aeruginosa | 15 |

These results indicate that the presence of both piperazine and aromatic groups enhances antimicrobial efficacy.

Mechanism of Action

The mechanism of action of Piperazin-1-yl-m-tolyl-methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Piperazin-1-yl-methanone: Similar structure but lacks the tolyl group.

4-methyl-piperazin-1-yl-piperidin-4-yl-methanone: Contains a piperidine ring instead of a tolyl group.

Phenyl (4-phenylsulfonyl)piperazin-1-yl)methanone: Contains a phenylsulfonyl group instead of a tolyl group.

Uniqueness

Piperazin-1-yl-m-tolyl-methanone hydrochloride is unique due to the presence of the tolyl group, which imparts specific chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Piperazin-1-yl-m-tolyl-methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a piperazine ring, which is a common motif in many pharmacologically active compounds. The presence of the m-tolyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

1. Neuroprotective Effects

Research indicates that derivatives of piperazine, including this compound, exhibit neuroprotective properties. A study highlighted that certain piperazine derivatives can activate transient receptor potential canonical 6 (TRPC6) channels, which play a crucial role in neuronal calcium signaling and memory formation. This activation has been linked to protective effects against amyloid toxicity in models of Alzheimer's disease (AD) .

2. Antimicrobial Activity

Piperazine derivatives have been shown to possess antimicrobial properties. A study focused on the synthesis and evaluation of various piperazine compounds demonstrated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

3. Anticancer Properties

The anticancer potential of piperazine derivatives is also noteworthy. Compounds containing the piperazine moiety have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including disruption of microtubule dynamics and modulation of receptor tyrosine kinases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

- Calcium Signaling : Activation of TRPC6 channels enhances calcium influx in neurons, which is critical for synaptic plasticity and neuroprotection .

- Microtubule Disruption : Similar to other piperazine derivatives, it may interfere with microtubule dynamics, affecting cell division and proliferation in cancer cells .

Case Studies

Several studies have reported on the efficacy of piperazine derivatives:

- Alzheimer's Disease Models : In vitro studies demonstrated that certain piperazine compounds could restore long-term potentiation (LTP) in hippocampal slices from AD mouse models, indicating their potential as therapeutic agents for neurodegenerative diseases .

- Antimicrobial Screening : A systematic evaluation of piperazine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Data Tables

| Activity | Compound | IC50/EC50 Values | Target |

|---|---|---|---|

| Neuroprotection | Piperazin-1-yl-m-tolyl-methanone | Nanomolar range | TRPC6 Channels |

| Antimicrobial | Various Piperazine Derivatives | Varies by strain | Bacterial Cell Wall |

| Anticancer | Piperazine Derivatives | Subnanomolar range | Microtubules / Receptor Tyrosine Kinases |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Piperazin-1-yl-m-tolyl-methanone hydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous piperazine derivatives are synthesized by reacting chloroacetyl intermediates with substituted phenylpiperazines under reflux in anhydrous solvents like dichloromethane or acetonitrile . Key steps include:

- Step 1 : Preparation of the carbonyl chloride intermediate.

- Step 2 : Coupling with m-tolylpiperazine under inert conditions.

- Step 3 : Hydrochloride salt formation via acidification (e.g., HCl gas in diethyl ether).

- Characterization : Confirm purity via HPLC (≥97%) and structural validation using H/C NMR and FT-IR .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d₆, δ 2.3–3.8 ppm for piperazine protons; aromatic protons at δ 6.7–7.4 ppm).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 227.7 (C₁₀H₁₃N₃O·HCl) .

- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (HCl salt N-H stretches) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for related piperazine derivatives .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store in airtight containers at 2–8°C, protected from light and moisture. Stability data indicate no decomposition under these conditions for ≥24 months .

- Hazard Mitigation : Avoid high temperatures (>40°C) to prevent decomposition into CO, NOₓ, and HCl .

Advanced Research Questions

Q. How can researchers address discrepancies in stability data under varying experimental conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation profiles to identify critical factors (e.g., humidity, oxygen sensitivity).

- Contradictory Data Resolution : If decomposition occurs unexpectedly, analyze for trace metal catalysts or residual solvents (e.g., acetonitrile) that may accelerate hydrolysis .

- Reference Standards : Use pharmacopeial impurity standards (e.g., EP or USP) to quantify degradation products .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Factorial Design : Apply a 2³ factorial design to optimize reaction parameters:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Solvent | DCM | Acetone |

| Reaction Time | 4 h | 12 h |

- Response Surface Methodology (RSM) : Identify interactions between variables to maximize yield (target ≥85%) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency .

Q. What pharmacological mechanisms are hypothesized for piperazine derivatives like this compound?

- Methodological Answer :

- Receptor Targeting : Piperazine moieties often act as pharmacophores for serotonin (5-HT) or dopamine receptor modulation. For example, similar derivatives show affinity for 5-HT₁A (Kᵢ = 12 nM) .

- Anti-Cancer Activity : Piperazine-based kinase inhibitors (e.g., anlotinib) target VEGF/VEGFR2 pathways (IC₅₀ = 0.2 nM) .

- Experimental Validation : Use in vitro assays (e.g., MTT for cytotoxicity, Western blot for kinase inhibition) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.